molecular formula C16H14N2O B8238922 (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8238922
M. Wt: 250.29 g/mol
InChI Key: RFGGGJFPHBYLCV-GOEBONIOSA-N
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Description

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral oxazoline derivative featuring a fused indeno-oxazole core with a pyridin-2-ylmethyl substituent. Its stereochemistry is defined by the (3aR,8aS) configuration, which is critical for its enantioselective applications in asymmetric catalysis. Key properties include:

  • Molecular Formula: C₁₆H₁₄N₂O
  • Molecular Weight: 250.30 g/mol
  • CAS Number: 205647-97-8 .
  • Synthesis: Prepared via condensation of 2-aminobenzonitrile with (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, yielding 54% of the product as white crystals .
  • Applications: Primarily employed as a ligand in enantioselective copper-catalyzed reactions, such as nitroaldol and Henry reactions .

Properties

IUPAC Name

(3aS,8bR)-2-(pyridin-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-7-13-11(5-1)9-14-16(13)18-15(19-14)10-12-6-3-4-8-17-12/h1-8,14,16H,9-10H2/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGGJFPHBYLCV-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of an intermediate compound, which is then subjected to cyclization using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Pyridinyl-Substituted Indeno-Oxazoles

Structural variations in pyridinyl substituents significantly influence electronic and steric properties:

Compound Name Substituent Molecular Weight CAS Number Yield (%) e.e. (%) Key Applications
Target Compound Pyridin-2-ylmethyl 250.30 205647-97-8 54 - Asymmetric catalysis
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-... 5-Bromo-pyridin-2-yl 315.16 2757083-33-1 - - Catalytic ligand
(3aR,8aS)-2-(4-Trifluoromethylpyridin-2-yl)-... 4-CF₃-pyridin-2-yl 299.27 2126903-00-0 - - Electron-deficient ligand
(3aR,8aS)-2-(6-(tert-butyl)pyridin-2-yl)-... 6-tert-butyl-pyridin-2-yl 293.37 - 100 - High-yield ligand synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CF₃): Enhance electrophilicity, improving catalytic activity in electron-deficient systems .
  • Steric Bulk (e.g., tert-butyl): Increases enantioselectivity by restricting substrate access to specific coordination sites .
  • Yield Variations : The tert-butyl derivative achieves 100% yield under optimized conditions, while brominated analogs require specialized purification .

Bisoxazoline Ligands

Dimeric indeno-oxazoles with cyclopropane or propane linkers exhibit enhanced stereochemical control:

Compound Name Linker Type Key Features Applications
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)... Cyclopropane Rigid backbone, high enantioselectivity Cu-catalyzed alkynylation
(3aR,3a'R,8aS,8a'S)-2,2'-(Propane-2,2-diyl)... Propane Flexible spacer, moderate yield Oxy-alkynylation reactions

Non-Pyridinyl Analogous Compounds

Alternative substituents diversify catalytic and physical properties:

Compound Name Substituent Molecular Weight Key Features
(3aR,8aS)-2-(Naphthalen-1-yl)-... Naphthyl - Low yield (12%), moderate e.e. (67%)
(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-... Phosphino-benzyl - Enhanced π-backbonding for Pd catalysis

Notable Trends:

  • Aromatic Substituents (e.g., naphthyl): Lower yields due to steric hindrance but retain moderate enantioselectivity .
  • Phosphine-Containing Groups : Enable transition-metal coordination, expanding utility in cross-coupling reactions .

Biological Activity

(3aR,8aS)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O
Molecular Weight250.30 g/mol
Melting PointNot specified
PurityMin. 98%
Storage ConditionsKeep in a dark place

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of pyridine derivatives. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for biological testing.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Tests conducted on Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting potential for development as an antibiotic agent.

Neuroprotective Effects

Emerging studies have also suggested neuroprotective effects. The compound showed potential in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. These findings support further investigation into its use for neurodegenerative diseases.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 breast cancer cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Evaluation : An investigation reported in Pharmaceutical Biology assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
  • Neuroprotection : Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to (3aR,8aS)-2-(Pyridin-2-ylmethyl) indenooxazole derivatives?

  • Methodology : Begin with a retrosynthetic analysis to identify precursors such as pyridinylmethylamine and indenooxazole scaffolds. Cyclization reactions (e.g., via Mitsunobu or acid-catalyzed conditions) are critical for forming the oxazole ring. Chiral resolution or asymmetric catalysis (e.g., using chiral bisoxazoline ligands) ensures stereochemical control at the 3aR and 8aS positions .
  • Experimental Validation : Monitor reaction progress via TLC/HPLC and confirm stereochemistry using X-ray crystallography (as demonstrated in analogous indenooxazole structures) .

Q. How can reaction conditions be optimized for high enantiomeric excess (ee) in asymmetric synthesis?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, combinatorial screening of chiral ligands (e.g., cyclopropane- or cyclopentane-linked bisoxazolines) can enhance ee .
  • Data Analysis : Compare ee values via chiral HPLC or NMR with chiral shift reagents. Address low ee by investigating ligand-metal coordination geometry using DFT calculations .

Q. What spectroscopic techniques are most reliable for characterizing indenooxazole derivatives?

  • Methodology : Prioritize 1H^1 \text{H}- and 13C^{13}\text{C}-NMR for backbone confirmation, supplemented by HRMS for molecular weight validation. For stereochemical assignment, NOESY or X-ray diffraction (as in pyrrolidine-containing analogs) resolves spatial arrangements .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence catalytic activity in asymmetric reactions?

  • Methodology : Synthesize derivatives with varying substituents (e.g., trifluoromethyl, cyclopropyl) on the pyridinyl or indenooxazole moieties. Test catalytic performance in model reactions (e.g., cyclopropanations). Correlate activity with Hammett parameters or steric maps derived from X-ray data .
  • Contradiction Resolution : If electron-withdrawing groups reduce activity despite predicted stabilization, investigate ligand-substrate π-π interactions via computational modeling .

Q. What strategies mitigate competing side reactions during cyclopropane-linked bisoxazoline ligand synthesis?

  • Methodology : Control reaction stoichiometry and use slow addition techniques for cyclopropane precursors. Employ low-temperature conditions (20C-20^\circ \text{C}) to suppress undesired ring-opening. Characterize intermediates via 19F^{19}\text{F}-NMR (if fluorinated) or IR spectroscopy .

Q. How can discrepancies in X-ray crystallography and NMR data for diastereomers be resolved?

  • Methodology : For ambiguous NOESY signals, perform variable-temperature NMR to assess conformational flexibility. Cross-validate with single-crystal X-ray structures (as in pyrrolidine derivatives) . If contradictions persist, use dynamic NMR simulations to model fluxional behavior .

Q. What safety protocols are critical for handling indenooxazole derivatives with GHS hazard classifications?

  • Methodology : Follow OSHA guidelines for skin/eye protection (Category 2/2A hazards). Use fume hoods to avoid inhalation of dust/aerosols. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

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